Structural Isomerism: 4,6,6-Trimethyl vs. 2,6,6-Trimethyl Substitution Pattern
Compound 84824-81-7 bears the IUPAC name (E)-1-(4,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one, with methyl groups at positions 4, 6, and 6 on the cyclohexene ring . In contrast, alpha-damascone (CAS 43052-87-5) is (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one, and delta-damascone (CAS 57378-68-4) is (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one [1]. The only structural difference is the position of the first methyl group: position 4 in 84824-81-7 versus position 2 in the commercial isomers. This positional shift alters the steric and electronic environment around the enone chromophore and the cyclohexene ring, which in the damascone family is known to modulate odor character, threshold, and volatility [2].
| Evidence Dimension | Methyl group position on cyclohexene ring |
|---|---|
| Target Compound Data | 4,6,6-trimethylcyclohex-3-ene (methyl at C-4, C-6, C-6) |
| Comparator Or Baseline | Alpha-damascone: 2,6,6-trimethylcyclohex-2-ene; Delta-damascone: 2,6,6-trimethylcyclohex-3-ene |
| Quantified Difference | Methyl group shifted from C-2 to C-4; double bond remains between C-3 and C-4 |
| Conditions | Structural determination via standard spectroscopic methods |
Why This Matters
Positional isomerism in rose ketones yields distinct odor profiles and regulatory classifications, directly impacting procurement decisions for fragrance formulation and intellectual property considerations.
- [1] PubChem. Alpha-Damascone CID 5366077 (CAS 43052-87-5); Delta-Damascone CID 5374527 (CAS 57378-68-4). View Source
- [2] ScenTree. (E/Z)-Alpha-damascone. "Les rose-ketones sont une famille de molécules possédant leurs singularités." View Source
